

Technical Guide: Physicochemical Properties of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **4-Fluoro-2-(trifluoromethyl)benzoic acid**, a key intermediate in organic and pharmaceutical chemistry. The focus of this document is on its melting and boiling points, supported by experimental context and data presentation.

Introduction

4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS No. 141179-72-8) is a substituted benzoic acid derivative. Its structural features, including a fluorine atom and a trifluoromethyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of new pharmaceutical agents.^[1] A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its handling, purification, and application in various synthetic protocols.

Physicochemical Data

The key physical and chemical identifiers for **4-Fluoro-2-(trifluoromethyl)benzoic acid** are summarized in the table below. This data is essential for laboratory use, safety assessments, and analytical characterization.

Property	Value	Reference
CAS Number	141179-72-8	
Molecular Formula	C ₈ H ₄ F ₄ O ₂	[2][3]
Molecular Weight	208.11 g/mol	[2][3]
Melting Point	121-124 °C (lit.)	[2]
Boiling Point	Not reported	
Appearance	Light yellow needle-like solid	[1]

Note on Boiling Point: The boiling point for **4-Fluoro-2-(trifluoromethyl)benzoic acid** is not readily available in the literature. As a solid at room temperature with a relatively high melting point, it is possible that the compound may decompose at temperatures required for boiling at atmospheric pressure. Determination of its boiling point would likely require vacuum distillation techniques to lower the boiling temperature and prevent thermal degradation.

Experimental Protocols: Melting Point Determination

While the specific experimental setup used to determine the cited literature value is not detailed, a standard and widely accepted methodology for determining the melting point of a solid organic compound like **4-Fluoro-2-(trifluoromethyl)benzoic acid** is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

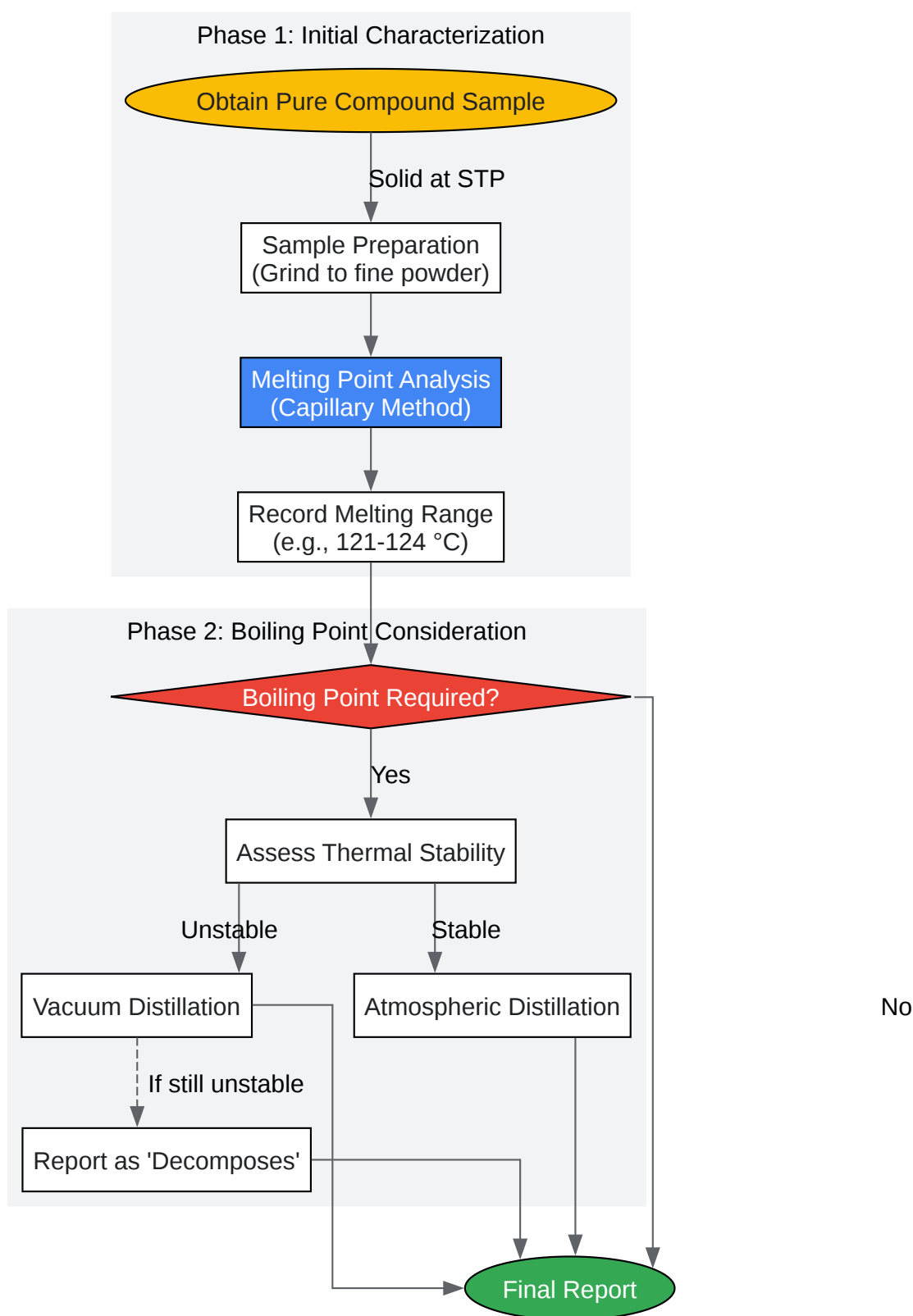
- Spatula and watch glass
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- **Sample Preparation:** A small amount of the crystalline **4-Fluoro-2-(trifluoromethyl)benzoic acid** is finely powdered to ensure uniform packing.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to allow the sample to fall to the sealed bottom.
- **Apparatus Setup:** The loaded capillary tube is placed in the melting point apparatus alongside a calibrated thermometer.
- **Heating:** The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to quickly reach a temperature about 15-20 °C below the expected melting point.
- **Observation and Recording:** The sample is observed closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. The observed range of 121-124 °C for this compound indicates a relatively pure substance.^[2]

Workflow for Physical Property Determination

The logical flow for characterizing the primary physical properties of a solid organic compound is illustrated in the diagram below. This workflow outlines the decision-making process based on the compound's state and thermal stability.



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Caption: Logical workflow for determining the physical properties of a solid organic compound.

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